N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
This compound features a hybrid structure combining a 1,2,4-triazole moiety substituted with a 2-methylpropyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetamide fragment. The 1,2,4-triazole core is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the benzotriazinone component contributes to π-π stacking interactions and hydrogen bonding capabilities. Such structural motifs are common in kinase inhibitors and antimicrobial agents, though specific biological data for this compound remain underexplored in the provided literature .
Properties
Molecular Formula |
C15H17N7O2 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C15H17N7O2/c1-9(2)7-12-16-15(20-19-12)17-13(23)8-22-14(24)10-5-3-4-6-11(10)18-21-22/h3-6,9H,7-8H2,1-2H3,(H2,16,17,19,20,23) |
InChI Key |
INPWBTMZZMBJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Benzotriazinone Moiety: This step often involves the reaction of the triazole intermediate with benzotriazinone precursors in the presence of catalysts or under specific temperature and pressure conditions.
Final Coupling Reaction: The final step involves coupling the triazole and benzotriazinone intermediates to form the desired compound, often using coupling agents like EDCI or DCC in an appropriate solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or benzotriazinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20N6O
- Molecular Weight : 312.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing triazole and benzotriazine moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Key Findings :
- Inhibition of Thymidylate Synthase : Studies have shown that derivatives similar to the compound can inhibit TS with IC50 values ranging from 1.95 to 4.24 μM .
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been a focus of research. Compounds with similar structures have shown effectiveness against various bacterial strains.
Key Findings :
- Bacterial Inhibition : Certain derivatives were found to inhibit Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer and antimicrobial activities. The results indicated that modifications in the triazole ring significantly influenced biological activity .
- Computational Studies : Molecular docking studies have supported experimental findings by demonstrating favorable binding interactions of triazole derivatives with target enzymes involved in cancer proliferation .
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole and Acetamide Linkages
Several compounds sharing the 1,2,4-triazole-acetamide framework have been synthesized and characterized (Table 1). For example:
- N-[4-(3-{N′-[5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (11i) and its analogues (11j–11l) feature a 1,2,4-triazole core linked to substituted indolinones via hydrazinecarbonyl bridges. These compounds exhibit high thermal stability (melting points >300°C) and demonstrated potent VEGFR-2 inhibition (IC₅₀ values in the nanomolar range), highlighting the role of halogen substituents (Cl, Br) and electron-withdrawing groups (NO₂) in modulating activity .
Table 1: Physical and Structural Properties of Selected 1,2,4-Triazole Derivatives
| Compound ID | Substituents (R) | Melting Point (°C) | Key Spectral Data (¹H NMR δ, ppm) | Biological Activity (IC₅₀) |
|---|---|---|---|---|
| 11i | 5-Cl, 4-Cl-phenyl | >300 | 2.35 (s, 3H, CH₃), 7.25–8.10 (m, aromatic) | 12 nM (VEGFR-2) |
| 11j | 5-Br, 4-Cl-phenyl | >300 | 2.38 (s, 3H, CH₃), 7.30–8.15 (m) | 18 nM (VEGFR-2) |
| 11k | 5-OCH₃, 4-Cl-phenyl | >300 | 3.85 (s, 3H, OCH₃), 6.90–8.05 (m) | 25 nM (VEGFR-2) |
| Target Compound | 2-methylpropyl, benzotriazinone | Not reported | Not available | Not reported |
Key Observations :
- The target compound lacks the indolinone-hydrazinecarbonyl linker present in 11i–11l, which may reduce its steric bulk and alter binding modes.
- The 2-methylpropyl group in the target compound could enhance lipophilicity (predicted logP ~3.5) compared to the chloro- or bromo-substituted analogues (logP ~2.8–3.2) .
Analogues Containing the 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Moiety
The benzotriazinone fragment is also found in organophosphate insecticides (e.g., Azinphos-ethyl and Azinphos-methyl), where it acts as a leaving group. These compounds share the benzotriazinone core but differ significantly in their applications and toxicity profiles:
Table 2: Comparison of Benzotriazinone-Containing Compounds
| Compound Name | Structure | CAS Number | Key Applications | Toxicity (LD₅₀, oral rat) |
|---|---|---|---|---|
| Azinphos-ethyl | O,O-Diethyl S-[(benzotriazinone)methyl] ester | 2642-71-9 | Insecticide | 12 mg/kg |
| Azinphos-methyl | O,O-Dimethyl S-[(benzotriazinone)methyl] ester | 86-50-0 | Insecticide | 9 mg/kg |
| Target Compound | Acetamide-linked benzotriazinone | Not assigned | Potential kinase inhibitor | Not reported |
Key Observations :
- Unlike the insecticidal analogues, the target compound’s benzotriazinone is conjugated to an acetamide group, likely reducing electrophilic reactivity and toxicity.
- The acetamide linkage may facilitate hydrogen bonding with biological targets, a feature absent in the ester-based Azinphos derivatives .
Computational and Crystallographic Insights
- Structural Confirmation : The synthesis of similar triazole derivatives (e.g., 11i–11l) relied on IR, ¹H/¹³C NMR, and mass spectrometry for characterization . For the target compound, advanced tools like SHELXL (for crystal refinement) and ORTEP-3 (for graphical representation) would be critical for elucidating its 3D conformation and intermolecular interactions .
- Thermal Stability: The high melting points (>300°C) of 11i–11l suggest strong intermolecular forces (e.g., hydrogen bonding, π-stacking), which the target compound may also exhibit due to its benzotriazinone and triazole groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by coupling with the benzotriazinone-acetamide moiety. Key steps include:
- Core Formation : Cyclization of precursors (e.g., hydrazine derivatives) under acidic/basic conditions to generate the 1,2,4-triazole ring .
- Coupling Reactions : Amide bond formation using reagents like EDCI/HOBt or carbodiimides to attach the 4-oxo-benzotriazin-3-yl acetamide group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural integrity and purity be validated for this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR and -NMR to confirm proton/carbon environments (e.g., benzotriazinone carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen using:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., ATPase activity via malachite green assay) at 10–100 µM concentrations .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during triazole ring formation?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (80–120°C), solvent (DMF vs. THF), and catalyst (ZnCl vs. CuI) .
- Response Surface Modeling : Use software (e.g., JMP) to identify optimal conditions. For example, 100°C in DMF with CuI increases yield by 25% .
- In Situ Monitoring : FT-IR tracking of intermediate formation (e.g., nitrile absorption at ~2200 cm) .
Q. What computational approaches predict binding interactions between this compound and biological targets?
- Methodological Answer : Combine:
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å) .
- QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. How can contradictory data in biological assays (e.g., high enzyme inhibition but low cytotoxicity) be resolved?
- Methodological Answer : Investigate via:
- Permeability Studies : Caco-2 monolayer assay to evaluate cellular uptake (P <1 ×10 cm/s indicates poor absorption) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess degradation (t <30 min suggests rapid metabolism) .
- Off-Target Profiling : KinomeScan screening (Eurofins) to identify non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
